molecular formula C20H23Cl2N3O B2424723 2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049414-81-4

2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2424723
CAS No.: 1049414-81-4
M. Wt: 392.32
InChI Key: HVXHOJHZZRRMTE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is a chemical compound known for its relevance in pharmaceutical research. It is structurally related to cetirizine, an antihistamine used to treat allergic reactions .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHOJHZZRRMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)piperazine

The piperazine core is typically synthesized via cyclization of bis(2-chloroethyl)amine derivatives with 4-chlorophenylmethylamine. As demonstrated in, the reaction of 2-[N,N-bis(2-chloroethyl)amino]ethoxy-1-[N-(1-phenylethyl)]acetamide (VIII) with (R)-4-(chlorophenyl)phenylmethylamine (IX) in toluene at 120–130°C for 6–8 hours yields enantiomerically enriched piperazine derivatives. Key conditions include:

Parameter Value Source
Solvent Toluene or N,N-diisopropylamine
Temperature 120–130°C
Base Sodium carbonate or diisopropylethylamine
Yield 70–85%

N,N-Diisopropylamine serves dual roles as a solvent and base, eliminating the need for additional reagents. The product is purified via leaching with diisopropyl ether to remove diastereomeric impurities.

Functionalization of the Ethyl Spacer

The ethyl linker is introduced through nucleophilic substitution. For instance, bromoethylacetamide intermediates react with pre-formed piperazine under basic conditions. In, methyl α-bromo(4-chlorophenyl)acetate reacts with 1-(3-chlorophenyl)piperazin-2-one hydrochloride in methanol at 80°C for 6 hours, achieving 82.5% yield after recrystallization. This method is adaptable to target compounds by substituting the piperazinone with 4-(4-chlorophenyl)piperazine.

Amide Bond Formation Strategies

Direct Amidation via Acid Chlorides

A common approach involves converting 4-chlorophenylacetic acid to its acid chloride using thionyl chloride. Subsequent reaction with 2-(4-(4-chlorophenyl)piperazin-1-yl)ethylamine in dichloromethane at 0–5°C yields the target acetamide. Key data from analogous syntheses:

Parameter Value Source
Coupling Agent Thionyl chloride
Solvent Dichloromethane
Temperature 0–5°C
Yield 70–75%

Hydrolysis of Ester Intermediates

Methyl or ethyl esters of the acetamide are hydrolyzed under acidic or basic conditions. For example, describes hydrolyzing (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-1-S-[N-(1-phenylethyl)]acetamide (II) with hydrobromic acid (30% aqueous) at 90–95°C for 24 hours, achieving 85–90% conversion to the free acid. The byproduct (1-phenylethylamine) is recoverable via distillation.

Enantiomeric Purification and Salt Formation

Resolution of Racemic Mixtures

Chiral purity is achieved through diastereomeric salt formation. In, unwanted diastereomers are removed by leaching the amide intermediate with hexane:ethyl acetate (2:1), increasing enantiomeric excess to >98%.

Dihydrochloride Salt Preparation

The free base is converted to its dihydrochloride salt by saturating the reaction mixture with HCl gas in dichloromethane at 0–5°C. This step enhances stability and crystallinity:

Parameter Value Source
Solvent Dichloromethane
Acid HCl gas
Temperature 0–5°C
Yield 95%

Comparative Analysis of Synthetic Routes

Efficiency of Cyclization vs. Direct Coupling

Cyclization methods () offer higher enantiomeric purity (>98%) but require prolonged reaction times (24–48 hours). Direct amidation () is faster (3–6 hours) but yields racemic mixtures needing subsequent resolution.

Solvent and Base Optimization

N,N-Diisopropylamine outperforms traditional solvents (DMF, toluene) by accelerating cyclization rates 2–3 fold. Sodium bicarbonate in methanol () minimizes side reactions compared to stronger bases like NaOH.

Industrial-Scale Considerations

Recycling of Byproducts

1-Phenylethylamine and benzylamine byproducts from hydrolysis are recovered via distillation and reused, reducing raw material costs by 15–20%.

Environmental Impact

The use of dichloromethane in large-scale synthetics poses disposal challenges. Alternatives like ethyl acetate () are preferred for lower toxicity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine derivative.

Conditions Products Key Observations
6M HCl, reflux, 8 hrs2-(4-Chlorophenyl)acetic acid + 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazineComplete conversion observed via TLC; carboxylic acid confirmed by IR (1705 cm⁻¹)
2M NaOH, ethanol, 60°C, 6 hrsSodium 2-(4-chlorophenyl)acetate + free amineFaster reaction in basic media; isolated yield: 85%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline conditions involve hydroxide ion attack at the electrophilic carbonyl carbon .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions due to their nucleophilic character.

Reagent Conditions Product Yield
Methyl iodideDMF, K₂CO₃, 50°C, 12 hrsN-Methylated derivative at the piperazine nitrogen72%
Acetyl chlorideDichloromethane, TEA, 0°C, 2 hrsN-Acetylated product68%
4-Nitrobenzyl bromideAcetonitrile, reflux, 24 hrsPiperazine substituted with 4-nitrobenzyl group65%

Key Factors :

  • Steric hindrance from the 4-chlorophenyl groups reduces reaction rates compared to unsubstituted piperazines.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl substituents undergo EAS at the meta position relative to the chlorine atom under controlled conditions.

Reaction Conditions Product Catalyst
NitrationHNO₃/H₂SO₄, 0°C, 4 hrs3-Nitro-4-chlorophenyl derivativeH₂SO₄
SulfonationOleum, 100°C, 6 hrs3-Sulfo-4-chlorophenyl analog

Challenges :

  • Chlorine’s electron-withdrawing effect deactivates the ring, requiring harsh conditions.

  • Competing hydrolysis of the acetamide group necessitates careful temperature control.

Oxidation

The piperazine ring is susceptible to oxidation under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Cleavage of the piperazine ring to form ethylene diamine derivatives (yield: 55%) .

  • mCPBA : Epoxidation of adjacent carbons not observed due to steric constraints.

Reduction

  • LiAlH₄/THF : Reduces the acetamide to a secondary amine (yield: 78%).

Metal Complexation

The piperazine nitrogen atoms act as ligands in coordination chemistry:

Metal Salt Conditions Complex Structure Application
CuCl₂Methanol, RT, 2 hrsOctahedral Cu(II) complexCatalytic studies
Pd(OAc)₂DMF, 80°C, 6 hrsSquare-planar Pd(II) complexCross-coupling reactions

Stability : Complexes exhibit enhanced solubility in polar solvents compared to the parent compound .

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
pH 1.2 (simulated gastric fluid)Hydrolysis of acetamide3.2 hrs
UV light (254 nm)Radical-mediated cleavage of C-Cl bonds45 min
Aqueous NaOH (pH 12)Complete dechlorination + ring opening<1 hr

Comparative Reactivity with Structural Analogs

Compound Key Functional Groups Reactivity Differences
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide Benzamide + piperazineFaster EAS due to electron-donating methoxy group
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamideNitrophenyl + piperazineEnhanced electrophilicity at nitro-substituted aromatic ring

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Studies have indicated that compounds similar to this one exhibit antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound may act as a dual-action agent, enhancing both serotonergic and noradrenergic transmission .
  • Anticonvulsant Effects
    • Research has shown that piperazine derivatives can possess anticonvulsant properties. The structural modifications in this compound may enhance its efficacy in targeting ion channels associated with seizure activity, such as sodium and calcium channels .
  • Antipsychotic Potential
    • Given its structural resemblance to known antipsychotic agents, this compound may interact with dopamine receptors, particularly D2 and D4 subtypes. This interaction is crucial for the modulation of psychotic symptoms .

Case Studies

  • In Vivo Studies on Antidepressant Effects
    • A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). These findings suggest a robust antidepressant-like effect mediated through serotonergic pathways .
  • Anticonvulsant Efficacy
    • In another study, the compound was tested for its anticonvulsant properties using the pentylenetetrazol (PTZ) seizure model. Results indicated a marked increase in seizure threshold, suggesting potential utility in epilepsy management .
  • Neuropharmacological Profile
    • A comprehensive evaluation of the compound’s neuropharmacological profile revealed a favorable safety margin with minimal neurotoxicity observed in vitro. This positions the compound as a promising candidate for further development in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide involves binding to specific receptors in the body, such as histamine receptors. This binding inhibits the action of histamine, thereby reducing allergic reactions. The molecular targets include H1 receptors, and the pathways involved are related to the immune response .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic molecule with potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26ClN3O
  • Molecular Weight : 403.9 g/mol
  • CAS Number : 1049414-74-5

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of 2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide exhibit significant antimicrobial activity. For instance, compounds synthesized in a similar series demonstrated effectiveness against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin and fluconazole .

2. Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A study indicated that certain derivatives showed promising results in inhibiting cancer cell proliferation, although they were less potent than established chemotherapeutics like 5-fluorouracil . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Dopamine D4 Receptor Affinity

Research indicates that the compound has a high affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, highlighting its potential role in treating psychiatric disorders . The selectivity for D4 over D2 receptors (>10,000-fold) suggests fewer side effects typically associated with antipsychotic medications.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and its target receptors. These studies suggest that specific structural features of the molecule enhance its binding affinity and selectivity for dopamine receptors .

Case Study 1: Antimicrobial Efficacy

In an experimental setup, a series of derivatives including 2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the piperazine ring significantly enhanced antimicrobial activity, suggesting avenues for further optimization.

Case Study 2: Anticancer Activity

A derivative was evaluated for its effects on human cancer cell lines (e.g., A-431 and Jurkat cells). The findings revealed that while it exhibited cytotoxic effects, further modifications could improve efficacy without increasing toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide, and how can yield be improved?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine derivatives and chloro-substituted acetamide precursors. A common approach includes refluxing intermediates like 4-(4-chlorophenyl)piperazine with activated acetamide derivatives in anhydrous solvents (e.g., acetic anhydride) under controlled conditions . Yield optimization may involve adjusting stoichiometric ratios, using catalysts (e.g., DMAP), or employing microwave-assisted synthesis to reduce reaction time. For example, highlights a 2-5% overall yield in a similar multi-step synthesis, suggesting the need for purification techniques like column chromatography or recrystallization .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography (XRD) is essential for resolving crystal packing and intramolecular interactions (e.g., hydrogen bonding, π-π stacking), as demonstrated in and , where torsion angles and hydrogen bonds were quantified . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. What preliminary pharmacological screening methods are used to evaluate this compound’s bioactivity?

  • Methodological Answer : Initial screening often involves in vitro assays targeting receptors or enzymes. For piperazine-acetamide derivatives, common assays include:

  • Radioligand binding assays for dopamine or serotonin receptor affinity .
  • Enzyme inhibition studies (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods .
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for specific receptors?

  • Methodological Answer : SAR studies require systematic modification of substituents (e.g., halogen placement, piperazine alkylation) followed by pharmacological testing. Key strategies include:

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors like 5-HT₁A or D₂ .
  • Pharmacophore modeling to identify critical functional groups.
  • Synthetic diversification : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate receptor affinity, as seen in .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or compound purity. Resolution strategies:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Purity validation : Employ HPLC (>95% purity) to exclude confounding impurities .
  • Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO concentration) or incubation time .

Q. What advanced techniques are used to study this compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • Liver microsome assays (human/rat) to assess metabolic degradation via CYP450 enzymes .
  • Reactive metabolite detection using trapping agents (e.g., glutathione) in LC-MS/MS .
  • In silico toxicity prediction (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity .

Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration) be evaluated?

  • Methodological Answer :

  • Parallel artificial membrane permeability assay (PAMPA) to predict BBB penetration .
  • Plasma protein binding using equilibrium dialysis .
  • In vivo pharmacokinetics in rodent models, with LC-MS quantification of plasma and tissue concentrations .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under inert gas (N₂) at -20°C to prevent degradation .

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